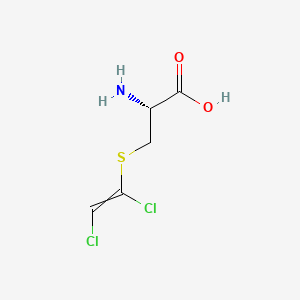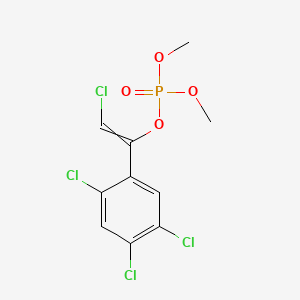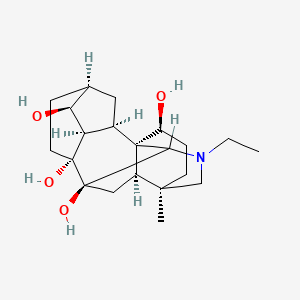
Cardiopetalidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cardiopetalidine is a diterpenoid.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Cardiopetalidine has been synthesized through a Wagner-Meerwein rearrangement, which is significant for the development of aconitine-type natural products. This synthesis method allows for effective introduction of oxygen functional groups in the compound's structure, which is crucial for its biological activity (Nishiyama, Yokoshima, & Fukuyama, 2016).
- Another study achieved the synthesis of cardiopetaline via a similar method, emphasizing the role of this compound in the study of diterpenoid alkaloids (Nishiyama, Yokoshima, & Fukuyama, 2017).
Cardioprotection and Treatment of Cardiac Conditions :
- Various studies have investigated the cardioprotective properties of different compounds, providing insights into potential applications for this compound. For example, dexmedetomidine has been shown to be an effective therapeutic agent in managing a wide range of clinical conditions, including cardiac surgery (Zhang, Zhao, & Wang, 2015).
- Clonidine, another compound, has demonstrated efficacy in reducing perioperative myocardial ischemic events, suggesting potential for similar agents in cardiac health (Nishina, Mikawa, Uesugi, Obara, Maekawa, Kamae, & Nishi, 2002).
Cardiac Imaging and Diagnosis :
- The use of imaging agents like 123-iodine metaiodobenzylguanidine (MIBG) in cardiac sympathetic denervation assessment indicates the importance of molecular tools in diagnosing and understanding cardiac conditions, which could be relevant for this compound-related research (Boogers, Borleffs, Henneman, van Bommel, van Ramshorst, Boersma, Dibbets-Schneider, Stokkel, van der Wall, Schalij, & Bax, 2010).
Potential for Heart Failure Treatment :
- A study on trimetazidine, a drug used for ischemic cardiomyopathy, suggests that similar compounds could be effective in heart failure treatment. This indicates a potential research area for this compound in the context of non-ischemic heart failure (Dedkova, Seidlmayer, & Blatter, 2013).
Propiedades
Número CAS |
75375-44-9 |
|---|---|
Fórmula molecular |
C21H33NO4 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(1S,2R,3R,4S,5S,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol |
InChI |
InChI=1S/C21H33NO4/c1-3-22-10-18(2)6-5-14(23)21-12-8-11-4-7-19(25,15(12)16(11)24)20(26,17(21)22)9-13(18)21/h11-17,23-26H,3-10H2,1-2H3/t11-,12+,13+,14-,15+,16-,17?,18-,19+,20+,21+/m0/s1 |
Clave InChI |
AIQHURFKXYCRCF-DFKOQAFRSA-N |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(CC[C@H]6C[C@@H]4[C@@H]5[C@H]6O)O)O)O)C |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)(C5(CCC6CC4C5C6O)O)O)O)C |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)(C5(CCC6CC4C5C6O)O)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



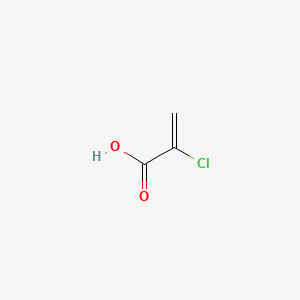
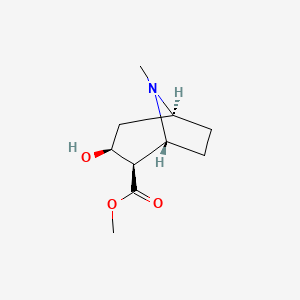
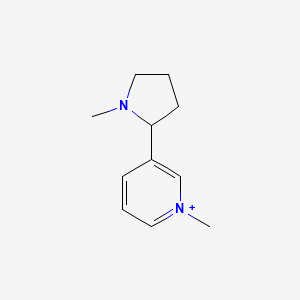
![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)
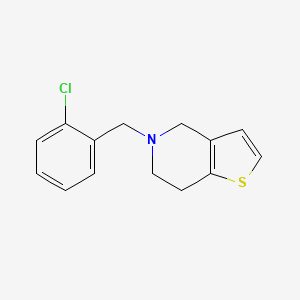
![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)
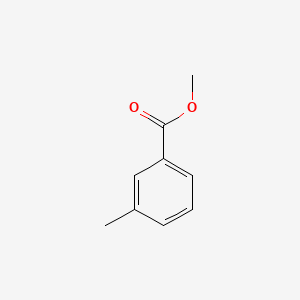
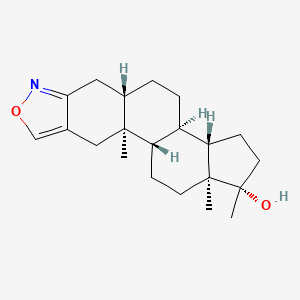
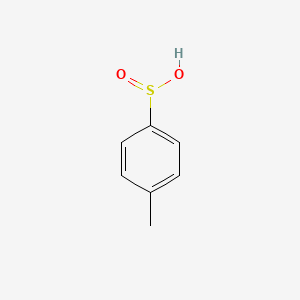
![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)
